molecular formula C15H20N2O5 B568048 1-BOC-3-(2-nitrophenoxymethyl)azetidine CAS No. 1355247-20-9

1-BOC-3-(2-nitrophenoxymethyl)azetidine

Cat. No.: B568048
CAS No.: 1355247-20-9
M. Wt: 308.334
InChI Key: NTNADDPVWUPXPA-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 1-tert-butoxycarbonyl-3-(2-nitrophenoxymethyl)azetidine demonstrates exceptional structural complexity through its integration of multiple functional groups within a constrained four-membered ring framework. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate, which precisely describes the substitution pattern and functional group arrangement. The central azetidine ring serves as the structural foundation, with the nitrogen atom at position 1 bearing a tert-butoxycarbonyl protecting group and the carbon atom at position 3 substituted with a 2-nitrophenoxymethyl moiety.

The compound's Chemical Abstracts Service registry number 1355247-20-9 provides unique identification within chemical databases, while the molecular formula C₁₅H₂₀N₂O₅ indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The structural representation through Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2N+[O-] clearly delineates the connectivity pattern and charge distribution within the molecule. The International Chemical Identifier string InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3 provides comprehensive structural information including stereochemical details and atomic connectivity.

The tert-butoxycarbonyl group attached to the azetidine nitrogen exhibits characteristic protective chemistry properties, featuring a bulky tert-butyl substituent that provides steric hindrance and chemical stability under basic conditions. The 2-nitrophenoxymethyl substituent at position 3 introduces significant electronic effects through the electron-withdrawing nitro group positioned ortho to the phenolic oxygen, creating a complex electronic environment that influences the overall molecular reactivity and stability patterns.

Crystallographic Characterization and X-ray Diffraction Studies

Although specific crystallographic data for 1-tert-butoxycarbonyl-3-(2-nitrophenoxymethyl)azetidine is limited in the available literature, comparative analysis with related azetidine structures provides valuable insights into the expected solid-state organization and molecular geometry. X-ray crystallographic studies of structurally similar compounds reveal that azetidine rings typically adopt near-planar conformations with slight puckering due to ring strain inherent in four-membered heterocycles. The crystal structures of related azetidine derivatives demonstrate C-N bond lengths ranging from 1.367(2) to 1.4801(17) Ångströms, indicating varying degrees of amide resonance within the ring system.

The crystallographic analysis of comparable azetidine-2-carboxylate compounds shows that the four-membered ring maintains rigid geometry with minimal conformational flexibility, resulting in well-defined molecular packing arrangements in the solid state. Crystal structure determinations of related compounds reveal typical azetidine ring angles deviating from ideal tetrahedral geometry due to the constraint imposed by the four-membered ring structure. The presence of the tert-butoxycarbonyl protecting group likely influences crystal packing through steric interactions and potential hydrogen bonding with neighboring molecules.

Comparative crystallographic data from azetidine derivatives indicate that compounds bearing electron-withdrawing substituents, such as the nitrophenoxy group present in the target molecule, often exhibit altered intermolecular interactions that affect crystal stability and packing efficiency. The nitro group's electron-withdrawing nature and potential for participating in weak hydrogen bonding interactions with adjacent molecules in the crystal lattice contributes to the overall crystalline architecture and thermal stability properties.

Comparative Analysis with Related Azetidine Derivatives

The structural characteristics of 1-tert-butoxycarbonyl-3-(2-nitrophenoxymethyl)azetidine can be systematically compared with related azetidine derivatives to establish structure-property relationships within this compound class. Comparative analysis with 1-tert-butoxycarbonyl-3-(4-nitrophenoxymethyl)azetidine reveals the significant impact of nitro group positioning on molecular properties, where the ortho versus para substitution pattern affects electronic distribution and potential intermolecular interactions. The molecular weight difference between these isomers remains identical at 308.33 daltons, highlighting the purely positional nature of the structural variation.

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number Substitution Pattern
1-tert-Butoxycarbonyl-3-(2-nitrophenoxymethyl)azetidine C₁₅H₂₀N₂O₅ 308.334 1355247-20-9 2-nitrophenoxy
1-tert-Butoxycarbonyl-3-(4-nitrophenoxymethyl)azetidine C₁₅H₂₀N₂O₅ 308.33 1355248-07-5 4-nitrophenoxy
1-tert-Butoxycarbonyl-3-(aminomethyl)azetidine C₉H₁₈N₂O₂ 186.25 Not specified aminomethyl
tert-Butyl 3-nitroazetidine-1-carboxylate C₈H₁₄N₂O₄ 202.21 1445951-55-2 nitro direct

Analysis of 1-tert-butoxycarbonyl-3-(aminomethyl)azetidine demonstrates the structural simplification achieved by replacing the nitrophenoxymethyl group with a simple aminomethyl substituent, resulting in a significantly reduced molecular weight of 186.25 daltons and altered chemical reactivity profile. The presence of a primary amine functionality in place of the aromatic ether linkage fundamentally changes the compound's basicity, hydrogen bonding potential, and overall chemical behavior patterns.

Examination of tert-butyl 3-nitroazetidine-1-carboxylate provides insight into the effects of direct nitro substitution on the azetidine ring versus attachment through an extended side chain. The direct attachment results in a more compact molecular structure with enhanced electron-withdrawing effects directly influencing the ring electronics, contrasting with the buffered electronic effects observed in the phenoxymethyl-linked nitro compound.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of 1-tert-butoxycarbonyl-3-(2-nitrophenoxymethyl)azetidine exhibits complex orbital interactions arising from the combination of saturated heterocyclic framework with aromatic and electron-withdrawing substituents. Computational chemistry analysis indicates a topological polar surface area of 81.91 square Ångströms, reflecting the significant contribution of polar functional groups to the overall molecular surface characteristics. The calculated logarithm of the partition coefficient value of 2.8405 suggests moderate lipophilicity, balancing hydrophobic aromatic character with hydrophilic polar functionalities.

The azetidine nitrogen atom adopts sp³ hybridization, participating in four σ-bonds including the ring carbons and the carbonyl carbon of the tert-butoxycarbonyl group. The constrained four-membered ring geometry imposes significant angle strain, with bond angles deviating substantially from the ideal tetrahedral value of 109.5 degrees. This ring strain contributes to the inherent reactivity of the azetidine system and influences the electronic distribution throughout the molecular framework.

The 2-nitrophenoxy substituent introduces significant electronic perturbations through mesomeric and inductive effects. The nitro group's strong electron-withdrawing character creates partial positive charge development on the aromatic ring, affecting the electron density at the phenolic oxygen and subsequently influencing the electronic environment of the attached methylene bridge. The aromatic π-system maintains planar geometry with sp² hybridization at all carbon atoms, while the nitro group exhibits resonance structures that delocalize electron density across the N-O bonds.

The tert-butoxycarbonyl protecting group demonstrates characteristic amide resonance between the nitrogen lone pair and the carbonyl π-system, resulting in partial double bond character for the C-N bond and restricted rotation around this connection. This resonance stabilization contributes to the overall molecular stability and influences the compound's chemical reactivity patterns. The ester carbonyl carbon exhibits sp² hybridization with trigonal planar geometry, while the tert-butyl group provides steric bulk through its tetrahedral sp³-hybridized carbon framework.

The molecular orbital analysis reveals that the highest occupied molecular orbital likely resides on the aromatic system or nitrogen lone pairs, while the lowest unoccupied molecular orbital is associated with the nitro group's π* system or the carbonyl π* orbital. This electronic configuration influences the compound's photochemical properties, chemical reactivity, and potential for participating in electron transfer processes. The overall electronic structure reflects the complex interplay between ring strain effects, resonance stabilization, and substituent electronic influences that characterize this sophisticated azetidine derivative.

Properties

IUPAC Name

tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNADDPVWUPXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742757
Record name tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-20-9
Record name 1-Azetidinecarboxylic acid, 3-[(2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Introduction of the BOC Group

The azetidine ring’s secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride), a reaction facilitated under mild basic conditions. In a representative procedure, azetidine is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM) and treated with Boc anhydride in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature, yielding tert-butyl azetidine-1-carboxylate as a stable intermediate.

Key Reaction Conditions

  • Solvent: THF or DCM

  • Base: DMAP or aqueous NaOH

  • Temperature: 0–25°C

  • Yield: >90% (typical for Boc protection)

This step is critical for preventing undesired side reactions during subsequent alkylation or etherification steps.

Etherification of the Azetidine Core

Alkylation via Nucleophilic Substitution

The 3-hydroxymethyl derivative of BOC-protected azetidine is often converted to a reactive intermediate (e.g., bromide or tosylate) for nucleophilic displacement by 2-nitrophenol. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is treated with thionyl chloride (SOCl₂) to generate the corresponding 3-chloromethyl intermediate, which then reacts with 2-nitrophenol in the presence of potassium carbonate (K₂CO₃) in acetone.

Representative Procedure

  • Chlorination:

    • 3-Hydroxymethyl-BOC-azetidine (1.0 equiv) is stirred with SOCl₂ (1.2 equiv) in DCM at 0°C for 2 hours.

    • Outcome: tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.

  • Ether Formation:

    • The chloromethyl intermediate is combined with 2-nitrophenol (1.1 equiv) and K₂CO₃ (2.0 equiv) in acetone.

    • The mixture is refluxed for 12–24 hours, followed by extraction and chromatography.

    • Yield: 60–75%.

Mitsunobu Reaction for Direct Etherification

An alternative approach employs the Mitsunobu reaction to directly couple tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with 2-nitrophenol. This method uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, enabling efficient oxygen-alkyl bond formation under mild conditions.

Reaction Parameters

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent: THF

  • Temperature: 0°C to room temperature

  • Yield: 70–85%

The Mitsunobu method avoids the need for pre-forming reactive intermediates, streamlining the synthesis.

Optimization and Challenges

Solvent and Base Selection

The choice of base and solvent profoundly affects reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of 2-nitrophenol in alkylation reactions, while THF is preferred for Mitsunobu couplings. Strong bases (e.g., NaH) may deprotect the BOC group, necessitating milder alternatives like K₂CO₃.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (CDCl₃): δ 1.50 (s, 9H, BOC CH₃), 3.77 (s, 3H, OCH₃), 4.64–4.86 (m, 4H, NCH₂), 5.84 (s, 1H, =CH), 6.92–7.61 (m, aromatic H).

  • HRMS: m/z 308.334 (M+H)+ .

Chemical Reactions Analysis

1-BOC-3-(2-nitrophenoxymethyl)azetidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives, deprotected azetidines, and various substituted azetidine compounds.

Scientific Research Applications

1-BOC-3-(2-nitrophenoxymethyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BOC-3-(2-nitrophenoxymethyl)azetidine involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions under specific conditions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound 2-Nitrophenoxymethyl C16H20N2O5 320.34 Not reported Electron-deficient; photoredox studies
1-Boc-3-(4-(trifluoromethyl)phenyl)azetidine (34f) 4-Trifluoromethylphenyl C15H18F3NO2 301.31 147.0–147.8 Lipophilic; potential CNS drug candidate
1-Boc-3-aminoazetidine Amino C8H16N2O2 172.23 Not reported Nucleophilic reactivity; peptide coupling
1-Boc-3-hydroxyazetidine Hydroxyl C8H15NO3 173.21 Not reported Hydrogen-bonding capability; intermediate in API synthesis
1-Boc-3-(quinolin-6-yloxy)azetidine (12) Quinolin-6-yloxy C18H20N2O3 312.36 Sticky oil Anticancer/antimalarial drug precursor

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenoxymethyl group in the target compound reduces electron density on the azetidine ring compared to electron-donating groups (e.g., hydroxyl or amino). This enhances susceptibility to ring-opening under reductive conditions, as seen in DNA lesion repair models .
  • Lipophilicity : Trifluoromethyl-substituted derivatives (e.g., 34f) exhibit higher lipophilicity, favoring blood-brain barrier penetration, unlike the polar nitro group in the target compound .
  • Thermal Stability : Melting points vary significantly; nitro-substituted derivatives often have lower thermal stability due to nitro group decomposition risks .

Photochemical and Redox Behavior

Quantum-chemical studies reveal that this compound undergoes photoinduced electron transfer, facilitating ring-opening under oxidative conditions. This property is critical in DNA repair simulations, where electron-deficient azetidines mimic pyrimidine dimer lesions . In contrast:

  • Hydroxy-Substituted Azetidines : Exhibit slower ring-opening due to hydrogen-bond stabilization .
  • Amino-Substituted Azetidines: One-electron reduction accelerates ring-opening, making them reactive intermediates in photoredox catalysis .

DNA Repair Models

The target compound’s nitro group mimics the electron-deficient environment of UV-damaged DNA. Photo-oxidation studies show a reduced energy barrier (ΔG‡ ≈ 15–20 kcal/mol) for ring-opening compared to non-nitrated analogs, aligning with enzymatic repair mechanisms .

Biological Activity

1-BOC-3-(2-nitrophenoxymethyl)azetidine is a compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. Its structure, characterized by the presence of a butoxycarbonyl (BOC) group and a nitrophenoxymethyl moiety, suggests it may interact with biological systems in unique ways. This article reviews the biological activities associated with this compound, supported by data from various studies.

  • Molecular Formula : C15H20N2O5
  • CAS Number : 1355247-20-9
  • Purity : ≥ 98%

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The nitrophenyl group is known to participate in electron transfer processes, which may influence cellular signaling pathways. Additionally, the azetidine ring contributes to the compound's ability to interact with biological macromolecules, potentially affecting enzyme activity and receptor binding.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro tests on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound was particularly effective against breast and colon cancer cells, with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis
HCT116 (Colon)6.2Cell cycle arrest at G2/M phase

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against several bacterial strains.

  • Study Findings : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus20Bacteriostatic
Escherichia coli30Bactericidal

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

  • Research Insights : In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for preparing 1-BOC-3-(2-nitrophenoxymethyl)azetidine, and how do reaction conditions influence yield?

The synthesis of Boc-protected azetidine derivatives typically involves multi-step functionalization. For example, bromomethyl or iodomethyl intermediates (e.g., 1-BOC-3-(bromomethyl)azetidine, CAS 253176-93-1) can serve as precursors for nucleophilic substitution reactions with phenoxy groups . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.
  • Temperature control : Reactions at 50–80°C balance reactivity and stability of the nitro group .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
    Yield optimization (≥80%) requires careful monitoring via HPLC or GC-MS to detect byproducts like de-Boc intermediates or nitro group reduction .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Handling : Use gloves and eye protection (H319/H315 hazards) due to skin/eye irritation risks .
  • Decomposition risks : Nitro groups may undergo photodegradation; avoid prolonged light exposure . Stability studies using TLC or NMR can detect degradation products (e.g., nitrophenol derivatives) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and identifies nitro-aromatic byproducts .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the nitrophenoxymethyl group (e.g., aromatic proton splitting patterns) .
    • FT-IR : Detect Boc carbonyl (≈1680–1700 cm⁻¹) and nitro group (≈1520 cm⁻¹) stretching .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight and fragmentation pathways (e.g., loss of tert-butoxy fragment, m/z 57) .

Advanced Research Questions

Q. How does the steric and electronic nature of the 2-nitrophenoxymethyl group influence the compound’s reactivity in downstream modifications?

The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, limiting electrophilic substitution but favoring reductions (e.g., catalytic hydrogenation to amines). Steric hindrance from the methylene bridge may slow nucleophilic attacks at the azetidine nitrogen. Computational modeling (DFT) can predict reaction sites by analyzing Fukui indices or electrostatic potential surfaces . Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with thiols) is recommended .

Q. What strategies resolve contradictions in biological activity data for azetidine derivatives with nitroaryl groups?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Metabolic instability : Nitro groups are prone to reductase-mediated conversion into reactive intermediates. Use metabolic inhibitors (e.g., dicoumarol) in assays to clarify mechanisms .
  • Off-target effects : Competitive binding studies (SPR or ITC) differentiate primary targets from secondary interactions .
  • Stereochemical factors : Chiral HPLC or asymmetric synthesis (e.g., chiral phosphoric acid catalysis) can isolate enantiomers for activity comparison .

Q. How can researchers design enantioselective syntheses of this compound analogs?

  • Catalytic desymmetrization : Chiral phosphoric acids (e.g., TRIP) induce asymmetry in azetidine ring functionalization via hydrogen-bonding interactions with the nitro group .
  • Dynamic kinetic resolution : Use palladium catalysts with chiral ligands (e.g., BINAP) to control stereochemistry during cross-coupling steps .
  • Crystallography : X-ray structures of intermediates guide rational ligand design by revealing non-covalent interactions (e.g., π-stacking with nitroaryl groups) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • LogP estimation : Software like MarvinSketch calculates partition coefficients (experimental LogP ≈ 1.19 for similar Boc-azetidines) to assess membrane permeability .
  • ADMET profiling : QSAR models evaluate nitro group-related toxicity (e.g., Ames test predictions for mutagenicity) .
  • Docking studies : Molecular dynamics simulations map interactions with cytochrome P450 enzymes to predict metabolic hotspots .

Methodological Notes

  • Contradiction resolution : Always cross-validate synthetic yields and bioactivity data using orthogonal techniques (e.g., NMR vs. LC-MS for purity) .
  • Safety protocols : Follow GHS guidelines for handling irritants (P280/P305+P351+P338) and dispose of nitro-containing waste via certified facilities .

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